Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((2-nitrophenyl)sulfonyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((2-nitrophenyl)sulfonyl)hydrazide involves multiple steps. The general synthetic route includes the formation of the thiadiazole ring, followed by the introduction of the nitrophenyl group and the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the thiadiazole ring and the nitrophenyl group allows for oxidation reactions, which can lead to the formation of different oxidized products.
Reduction: Reduction reactions can occur at the nitrophenyl group, leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring and the nitrophenyl group, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((2-nitrophenyl)sulfonyl)hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((2-nitrophenyl)sulfonyl)hydrazide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the nitrophenyl group play crucial roles in these interactions, allowing the compound to bind to specific enzymes or receptors. This binding can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar compounds to butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((2-nitrophenyl)sulfonyl)hydrazide include other thiadiazole derivatives and nitrophenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its combination of the thiadiazole ring, nitrophenyl group, and butanoic acid moiety, which provides distinct chemical and biological properties .
Properties
CAS No. |
124841-07-2 |
---|---|
Molecular Formula |
C12H12N6O6S2 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-[2-(2-nitrophenyl)sulfonylhydrazinyl]-4-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H12N6O6S2/c19-10(14-12-16-13-7-25-12)5-6-11(20)15-17-26(23,24)9-4-2-1-3-8(9)18(21)22/h1-4,7,17H,5-6H2,(H,15,20)(H,14,16,19) |
InChI Key |
MUMRBFCUKOATPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NNC(=O)CCC(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.